REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([CH3:15])[CH:9]=2)[CH:5]=[CH:4][C:3]=1[NH2:16].[OH-].[K+].CCCCC[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].I[C:32]1[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=1>[Cu](I)I.O>[CH3:38][C:35]1[CH:36]=[CH:37][C:32]([N:16]([C:28]2[CH:27]=[CH:26][C:25]([CH3:24])=[CH:30][CH:29]=2)[C:3]2[CH:4]=[CH:5][C:6]([C:8]3[CH:13]=[CH:12][C:11]([N:14]([C:13]4[CH:8]=[CH:9][C:10]([CH3:15])=[CH:11][CH:12]=4)[C:5]4[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=4)=[C:10]([CH3:15])[CH:9]=3)=[CH:7][C:2]=2[CH3:1])=[CH:33][CH:34]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
CUSTOM
|
Details
|
to react at 180° C. for 5 hours in a nitrogen stream
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated clay
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)N(C1=C(C=C(C=C1)C1=CC(=C(N(C2=CC=C(C=C2)C)C2=CC=C(C=C2)C)C=C1)C)C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: PERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |